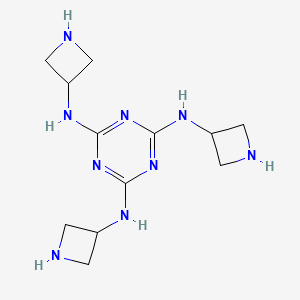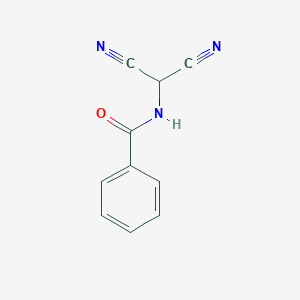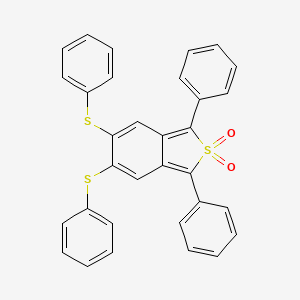
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by the presence of azetidine and triazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of Azetidine Rings: The azetidine rings are synthesized through cyclization reactions involving appropriate precursors.
Triazine Ring Formation: The triazine ring is formed through a condensation reaction involving cyanuric chloride and amines.
Coupling Reactions: The azetidine rings are then coupled to the triazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the azetidine and triazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N2,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The azetidine and triazine rings may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~4~-Bis(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine: Lacks one azetidine ring compared to the target compound.
N~2~,N~4~,N~6~-Tris(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine: Contains an additional azetidine ring.
1,3,5-Triazine-2,4,6-triamine: Basic triazine structure without azetidine rings.
Uniqueness
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of multiple azetidine rings attached to the triazine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
880082-60-0 |
|---|---|
Fórmula molecular |
C12H21N9 |
Peso molecular |
291.36 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tris(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C12H21N9/c1-7(2-13-1)16-10-19-11(17-8-3-14-4-8)21-12(20-10)18-9-5-15-6-9/h7-9,13-15H,1-6H2,(H3,16,17,18,19,20,21) |
Clave InChI |
ZRYKWXQWMMFJMV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)NC2=NC(=NC(=N2)NC3CNC3)NC4CNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)

![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)
![3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol](/img/structure/B12598498.png)



![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)



![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
